![molecular formula C17H18BrNO B4399286 N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide](/img/structure/B4399286.png)
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide
Descripción general
Descripción
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide, also known as Bromadol, is a synthetic opioid analgesic that was first synthesized in the late 1970s. It has been found to be highly effective in the treatment of pain, and has been the subject of extensive scientific research in recent years.
Mecanismo De Acción
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide acts as a mu-opioid receptor agonist, binding to the receptors in the brain and spinal cord to produce analgesia. It also activates the kappa-opioid receptors, which can further enhance its analgesic effects. The exact mechanism by which this compound produces its analgesic effects is not yet fully understood, but it is believed to involve the modulation of pain pathways in the central nervous system.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria and addiction, which has led to concerns about its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide has several advantages for use in lab experiments, including its high potency and long duration of action. However, its potential for producing addiction and other side effects make it a challenging compound to work with. Researchers must take precautions to ensure the safety of both themselves and their subjects when working with this compound.
Direcciones Futuras
There are several areas of future research that could be pursued with N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide. One area of interest is the development of new painkillers based on its structure and mechanism of action. Another area of research is the investigation of its potential for use in the treatment of addiction and other psychiatric disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound, and to develop strategies for minimizing its side effects.
Aplicaciones Científicas De Investigación
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide has been the subject of extensive scientific research in recent years, with a focus on its potential use as a painkiller. Studies have shown that this compound is highly effective in treating both acute and chronic pain, with a potency that is several times greater than that of morphine. It has also been found to have a longer duration of action and fewer side effects than other opioids.
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-13(15-8-10-16(18)11-9-15)19-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11,13H,7,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZYMZDVPYUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



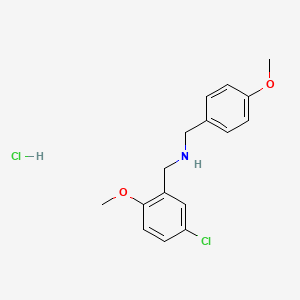
![N-[2-(3-tert-butylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4399213.png)
![5-chloro-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4399214.png)
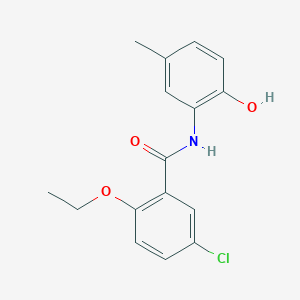
![3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399226.png)

![4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399239.png)
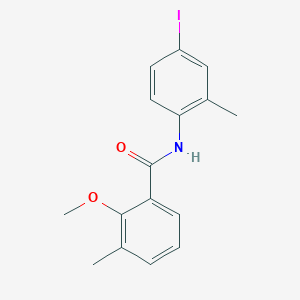
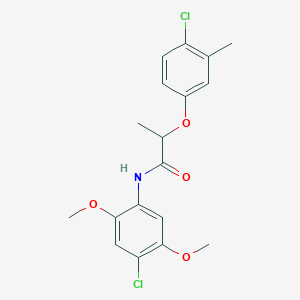
![1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399260.png)
![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4399280.png)
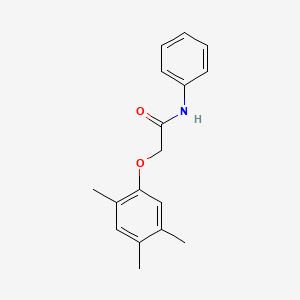
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)
